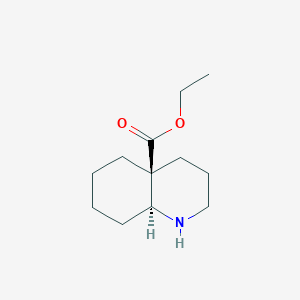

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate

Vue d'ensemble

Description

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate is a chemical compound with a complex structure that belongs to the class of quinoline derivatives. This compound is characterized by its unique octahydroquinoline core, which is a saturated version of the quinoline ring system. The presence of the ethyl ester group at the 4a position adds to its chemical diversity and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like ethyl chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

-

Acidic Hydrolysis : HBr in acetic acid at elevated temperatures (80–100°C) cleaves the ester to form (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol at reflux converts the ester to the sodium carboxylate, which is acidified to isolate the free acid.

Data :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HBr (33% in AcOH) | 80°C, 4 h | Quinoline-4a-carboxylic acid | 85–90 | |

| NaOH (2M) in EtOH | Reflux, 6 h | Sodium carboxylate (acidified to free acid) | 78 |

Reduction of the Lactam Carbonyl

The compound’s bicyclic structure contains a lactam group, which can be reduced to form a secondary amine.

Reaction Conditions :

-

LiAlH₄ Reduction : Lithium aluminum hydride in anhydrous THF selectively reduces the lactam to the corresponding amine, forming ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate amine .

Mechanistic Insight :

The reduction proceeds via nucleophilic attack of hydride on the electrophilic carbonyl carbon, followed by protonation and elimination of water .

Alkylation at the Nitrogen Center

The secondary amine (post-reduction) undergoes alkylation to introduce substituents at the nitrogen atom.

Reaction Conditions :

-

Alkyl Halides : Treatment with alkyl iodides (e.g., methyl iodide) in the presence of NaH/DMF at 60°C yields N-alkylated derivatives .

-

Allylation : Allyl bromide with K₂CO₃ in DMF introduces allyl groups .

Example :

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Reduced amine | CH₃I, NaH/DMF | N-Methylquinoline derivative | 72 | |

| Reduced amine | Allyl bromide | N-Allylquinoline derivative | 68 |

Acylation Reactions

The amine group can be acylated to form amides, enhancing pharmacological activity.

Reaction Conditions :

-

Acetyl Chloride : Reacts with the amine in CH₂Cl₂ with triethylamine as a base to form N-acetyl derivatives .

-

Benzoyl Chloride : Similar conditions yield N-benzoyl analogs .

Data :

| Acylating Agent | Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂ | N-Acetylquinoline | 80 | |

| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-Benzoylquinoline | 75 |

Ring-Opening Reactions

The bicyclic system can undergo ring-opening under strong acidic or oxidative conditions:

-

Acid-Catalyzed Ring Opening : Concentrated HCl at reflux cleaves the bicyclic structure to yield linear amines .

-

Oxidative Degradation : KMnO₄ in acidic medium oxidizes the ring to form dicarboxylic acids .

Stereochemical Considerations

The 4aS,8aS configuration influences reaction outcomes:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate has been explored for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antibacterial Testing

A study published in the Journal of Medicinal Chemistry assessed the antibacterial properties of several quinoline derivatives. This compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Neurological Applications

Neuroprotective Effects

Quinoline derivatives are known for their neuroprotective effects. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research indicates that this compound may inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Animal Models

In a study conducted on transgenic mice models of Alzheimer’s disease published in Neuroscience Letters, treatment with this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test .

Agricultural Chemistry

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the nervous system of certain pests. This compound has been tested against common agricultural pests such as aphids and beetles.

Case Study: Efficacy Against Aphids

Field trials conducted by agricultural scientists demonstrated that formulations containing this compound reduced aphid populations by over 70% compared to untreated controls . This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Mécanisme D'action

The mechanism of action of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quinoline derivatives such as:

- Ethyl (4aS,8aS)-4-methyl-decahydroquinoxaline-1-carboxylate

- 4-Ethyl-2-[(4aS,8aS)-octahydro-1(2H)-quinolinylmethyl]-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Uniqueness

What sets Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate apart is its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.

Activité Biologique

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate is a compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by its octahydroquinoline core and an ethyl ester group at the 4a position. The molecular formula is , with a molecular weight of approximately 211.30 g/mol .

The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound can act as an inhibitor or activator depending on its structural characteristics. Studies suggest that it may influence various biochemical pathways by binding to active sites on enzymes or receptors.

Biological Activities

Antimicrobial Activity : Quinoline derivatives have been shown to exhibit significant antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity : Research indicates that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines. This compound has shown promising results in inhibiting the growth of several cancer cell types:

Case Studies and Research Findings

- Antiallergy Activity : A study highlighted the development of related compounds with significant antiallergy activity. Ethyl derivatives have been noted for their potential efficacy in treating allergic reactions .

- Antiviral Potential : Recent investigations into quinoline derivatives have suggested antiviral properties against various viruses. The structure of this compound may provide a basis for further antiviral drug development .

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes has been explored in biochemical assays. Its potential as a ligand in enzyme interactions suggests a role in drug design aimed at modulating enzyme activity .

Propriétés

IUPAC Name |

ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h10,13H,2-9H2,1H3/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMOWINSTLPBJR-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]12CCCC[C@@H]1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.